molecular formula C26H35Cl3N4OS B13734489 1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride CAS No. 13805-43-1

1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride

Cat. No.: B13734489
CAS No.: 13805-43-1
M. Wt: 558.0 g/mol
InChI Key: JIQNFRJKNZJYQZ-UHFFFAOYSA-N
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Description

1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride is a complex organic compound that belongs to the class of phenothiazine derivatives. This compound is known for its significant pharmacological properties and is primarily used in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride involves multiple steps. The initial step typically includes the chlorination of phenothiazine to form 2-chlorophenothiazine. This is followed by the alkylation of the chlorinated phenothiazine with a propyl chain. The resulting intermediate is then reacted with piperidine to form the final compound. The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenothiazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted phenothiazine derivatives.

Scientific Research Applications

1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Employed in studies related to enzyme inhibition and protein binding.

    Medicine: Investigated for its potential use as an antipsychotic and antiemetic agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of dopamine receptors in the central nervous system. By binding to the dopamine D1 and D2 receptors, it prevents the activation of these receptors, thereby modulating neurotransmitter activity. This mechanism is particularly relevant in its potential use as an antipsychotic agent.

Comparison with Similar Compounds

Similar Compounds

    Perphenazine: Another phenothiazine derivative with similar pharmacological properties.

    Fluphenazine: Known for its use in the treatment of schizophrenia.

    Chlorpromazine: One of the earliest antipsychotic drugs developed.

Uniqueness

1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its dual piperidine moiety enhances its binding affinity to dopamine receptors, making it a potent candidate for further research in medicinal chemistry.

Properties

CAS No.

13805-43-1

Molecular Formula

C26H35Cl3N4OS

Molecular Weight

558.0 g/mol

IUPAC Name

1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride

InChI

InChI=1S/C26H33ClN4OS.2ClH/c27-20-9-10-24-22(19-20)31(21-7-2-3-8-23(21)33-24)16-6-13-29-17-11-26(12-18-29,25(28)32)30-14-4-1-5-15-30;;/h2-3,7-10,19H,1,4-6,11-18H2,(H2,28,32);2*1H

InChI Key

JIQNFRJKNZJYQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)C(=O)N.Cl.Cl

Origin of Product

United States

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